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molecular formula C8H12ClN5 B2443648 4-Chloro-6-(piperidin-1-yl)-1,3,5-triazin-2-amine CAS No. 151898-42-9

4-Chloro-6-(piperidin-1-yl)-1,3,5-triazin-2-amine

Cat. No. B2443648
M. Wt: 213.67
InChI Key: KGKXZXBFMYYZIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07868204B2

Procedure details

Ammonia was bubbled for 5 min in a solution of 2,4-dichloro-6-piperidin-1-yl-[1,3,5]triazine (500 mg, 2.15 mmol) in dry 1,4-dioxane (20 mL). The solution was heated at 70° C. for 16 h in a sealed tube. The reaction mixture was allowed to cool to room temperature, and partitioned between AcOEt and a solution of sat. NH4Cl. After separation, the organic layer was washed with water and brine, dried over anhydrous Na2SO4, filtered and concentrated to afford the title compound 221 (453 mg, 2.12 mmol, 98% yield). LRMS: [MH]=214.1.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
98%

Identifiers

REACTION_CXSMILES
[NH3:1].Cl[C:3]1[N:8]=[C:7]([Cl:9])[N:6]=[C:5]([N:10]2[CH2:15][CH2:14][CH2:13][CH2:12][CH2:11]2)[N:4]=1>O1CCOCC1>[NH2:1][C:3]1[N:8]=[C:7]([Cl:9])[N:6]=[C:5]([N:10]2[CH2:15][CH2:14][CH2:13][CH2:12][CH2:11]2)[N:4]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
500 mg
Type
reactant
Smiles
ClC1=NC(=NC(=N1)Cl)N1CCCCC1
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
CUSTOM
Type
CUSTOM
Details
partitioned between AcOEt
CUSTOM
Type
CUSTOM
Details
After separation
WASH
Type
WASH
Details
the organic layer was washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
NC1=NC(=NC(=N1)Cl)N1CCCCC1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2.12 mmol
AMOUNT: MASS 453 mg
YIELD: PERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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